molecular formula C9H11N3O2 B15321693 4-(Azidomethyl)-1,2-dimethoxybenzene CAS No. 90807-80-0

4-(Azidomethyl)-1,2-dimethoxybenzene

Cat. No.: B15321693
CAS No.: 90807-80-0
M. Wt: 193.20 g/mol
InChI Key: AMORNVLEDGTLOA-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1,2-dimethoxybenzene is an organic compound characterized by the presence of an azido group (-N3) attached to a benzene ring substituted with two methoxy groups (-OCH3) at the 1 and 2 positions

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1,2-dimethoxybenzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles, which can then interact with biological targets or materials. The azido group can also generate reactive intermediates such as nitrenes, which can insert into C-H bonds or form cross-links in polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. The presence of methoxy groups can also affect the electronic properties of the compound, making it distinct from other azido-substituted benzene derivatives .

Properties

CAS No.

90807-80-0

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

4-(azidomethyl)-1,2-dimethoxybenzene

InChI

InChI=1S/C9H11N3O2/c1-13-8-4-3-7(6-11-12-10)5-9(8)14-2/h3-5H,6H2,1-2H3

InChI Key

AMORNVLEDGTLOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN=[N+]=[N-])OC

Origin of Product

United States

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